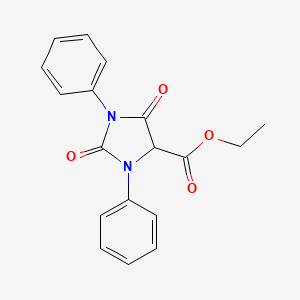

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₈H₁₆N₂O₄. It is known for its unique structure, which includes an imidazolidine ring substituted with phenyl groups and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate typically involves the reaction of 2-(phenylamino)malonic acid diethyl ester with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product . The reaction can be summarized as follows:

Reactants: 2-(phenylamino)malonic acid diethyl ester and phenyl isocyanate.

Conditions: Mild temperature, presence of a base (e.g., triethylamine).

Product: this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of imides or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.

Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can be compared with similar compounds, such as:

Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.

Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.

The uniqueness of this compound lies in its specific imidazolidine ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.

Biological Activity

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a synthetic compound notable for its unique imidazolidine structure, characterized by two carbonyl groups and diphenyl substituents. Its molecular formula is C19H18N2O4 with a molecular weight of approximately 338.36 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research.

Structure and Properties

The compound features a five-membered ring containing nitrogen atoms and multiple functional groups that enhance its chemical reactivity. It exists in a crystalline form with a density of 1.254 g/cm³. The presence of the dioxo group contributes to its biological activity, making it a candidate for further pharmacological studies.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that these derivatives can inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents. For instance:

- Cell Line Studies : Compounds derived from this compound have shown promising results in inhibiting cell proliferation in breast cancer and leukemia cell lines.

- Mechanism of Action : Some derivatives have been studied for their apoptotic effects and interactions with cellular pathways, notably the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets such as kinases and receptors involved in cancer progression. These studies help elucidate how modifications to the compound's structure can enhance its biological activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other compounds within the imidazolidine family:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-(4-trifluoromethylphenyl)-1H-pyrazole-3-carboxylate | C14H12F3N3O2 | Contains a pyrazole ring; potential anti-inflammatory activity |

| Ethyl 3-(5,5-diphenyl-hydantoin)-acetate | C16H16N2O2 | Hydantoin structure; known for anticonvulsant properties |

| Ethyl 4-(2,5-dioxo-3,4-diphenylimida-zolidin-1-yl)benzoate | C22H20N2O4 | Similar dioxo-imidazolidine framework; investigated for anticancer activity |

This compound stands out due to its specific arrangement of functional groups that enhance its reactivity and biological profile compared to other compounds.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Apoptotic Mechanisms : A study demonstrated that specific derivatives induced apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

- In Vivo Efficacy : Animal model studies indicated that treatment with this compound derivatives led to reduced tumor size and improved survival rates in xenograft models of breast cancer.

Properties

CAS No. |

56598-97-1 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |

InChI Key |

PZQFVUZSLOYVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.